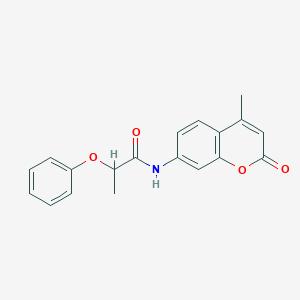
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "7-methylcoumarin-2-yl-(2-phenoxy-2-oxoethyl)-amide" and is a member of the coumarin family of compounds.
Mécanisme D'action
The exact mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide is not well understood. However, it is believed that the compound interacts with metal ions such as copper and iron, leading to the formation of a fluorescent complex. This complex can then be detected using various spectroscopic techniques.
Biochemical and Physiological Effects:
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide has not been extensively studied for its biochemical and physiological effects. However, coumarin derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. It is possible that N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide may exhibit similar activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide in lab experiments is its high selectivity and sensitivity towards metal ions such as copper and iron. This makes it a useful tool for studying the behavior of these metal ions in biological systems.
However, one of the limitations of using this compound is its potential toxicity. Coumarin derivatives have been shown to exhibit cytotoxicity in some cell lines, and further studies are needed to determine the safety of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide for use in biological systems.
Orientations Futures
There are several future directions for the study of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide. One potential area of research is the development of new fluorescent probes for the detection of metal ions in biological systems. N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide may serve as a starting point for the development of new probes with improved selectivity and sensitivity.
Another potential area of research is the use of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide in drug development. Coumarin derivatives have been shown to have a wide range of biological activities, and further studies are needed to determine the potential therapeutic applications of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide.
In conclusion, N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide is a chemical compound with potential applications in various fields, including scientific research and drug development. Further studies are needed to fully understand the properties and potential applications of this compound.
Méthodes De Synthèse
The synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide involves the reaction of 7-methylcoumarin-2-carboxylic acid with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can be purified using various methods such as column chromatography.
Applications De Recherche Scientifique
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide has several potential applications in scientific research. One of the primary uses of this compound is as a fluorescent probe for the detection of metal ions such as copper and iron. The compound has been shown to exhibit high selectivity and sensitivity towards these metal ions, making it a useful tool for studying their behavior in biological systems.
Another potential application of this compound is in the development of new drugs for the treatment of various diseases. Coumarin derivatives have been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide may be a promising candidate for drug development due to its unique chemical structure and potential biological activities.
Propriétés
Nom du produit |
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenoxypropanamide |
|---|---|
Formule moléculaire |
C19H17NO4 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
N-(4-methyl-2-oxochromen-7-yl)-2-phenoxypropanamide |
InChI |
InChI=1S/C19H17NO4/c1-12-10-18(21)24-17-11-14(8-9-16(12)17)20-19(22)13(2)23-15-6-4-3-5-7-15/h3-11,13H,1-2H3,(H,20,22) |
Clé InChI |
JSXXGLCXYDEDSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)OC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)
![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)




![4-[(2-Methyl-1-piperidinyl)sulfonyl]benzonitrile](/img/structure/B265862.png)
![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)